![molecular formula C20H20N4O2 B13719924 (3R)-N'-[(Z)-(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carbohydrazide](/img/structure/B13719924.png)
(3R)-N'-[(Z)-(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Diisopropylamino-ethyl)-thiourea is an organic compound that belongs to the class of thioureas Thioureas are sulfur analogs of ureas, where the oxygen atom is replaced by a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Diisopropylamino-ethyl)-thiourea typically involves the reaction of diisopropylamine with ethylene thiourea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Diisopropylamine is reacted with ethylene oxide to form (2-Diisopropylamino-ethyl)amine.
Step 2: The resulting (2-Diisopropylamino-ethyl)amine is then reacted with thiourea to form (2-Diisopropylamino-ethyl)-thiourea.
Industrial Production Methods: Industrial production methods for (2-Diisopropylamino-ethyl)-thiourea involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Diisopropylamino-ethyl)-thiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas.
Applications De Recherche Scientifique
(2-Diisopropylamino-ethyl)-thiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of (2-Diisopropylamino-ethyl)-thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites. This leads to the modulation of biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
(2-Diisopropylamino-ethyl)urea: Similar structure but with an oxygen atom instead of sulfur.
(2-Diisopropylamino-ethyl)thiocyanate: Contains a thiocyanate group instead of a thiourea group.
(2-Diisopropylamino-ethyl)guanidine: Contains a guanidine group instead of a thiourea group.
Uniqueness: (2-Diisopropylamino-ethyl)-thiourea is unique due to its specific interactions with sulfur-containing functional groups, which can lead to distinct chemical and biological properties compared to its oxygen or nitrogen analogs.
Propriétés
Formule moléculaire |
C20H20N4O2 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
(3R)-N-[(Z)-(4-methoxyphenyl)methylideneamino]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C20H20N4O2/c1-26-14-8-6-13(7-9-14)11-22-24-20(25)18-10-16-15-4-2-3-5-17(15)23-19(16)12-21-18/h2-9,11,18,21,23H,10,12H2,1H3,(H,24,25)/b22-11-/t18-/m1/s1 |
Clé InChI |
QPDUKYZTRRPUKI-DSDJNCIMSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=N\NC(=O)[C@H]2CC3=C(CN2)NC4=CC=CC=C34 |
SMILES canonique |
COC1=CC=C(C=C1)C=NNC(=O)C2CC3=C(CN2)NC4=CC=CC=C34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13719853.png)
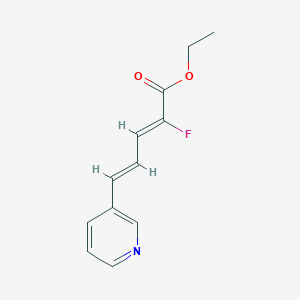


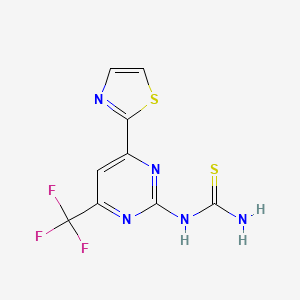


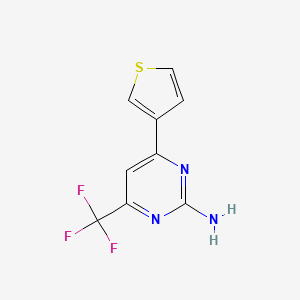
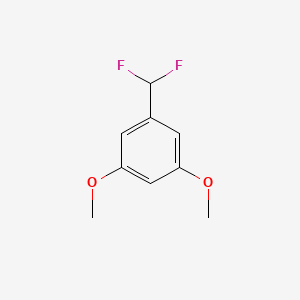

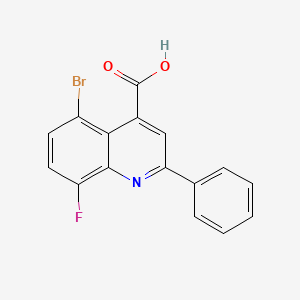

![[[(E)-[2-[[(2R)-2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxy-4-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3,3-dimethylbutanoyl]amino]-1,2-diamino-3-carboxypropylidene]amino]-aminomethylidene]-dimethylazanium](/img/structure/B13719911.png)
![[3-Nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719917.png)
